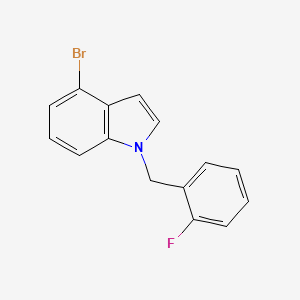

4-Bromo-1-(2-fluorobenzyl)-1H-indole

Beschreibung

4-Bromo-1-(2-fluorobenzyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 4-position of the indole core and a 2-fluorobenzyl group attached to the nitrogen atom. The 2-fluorobenzyl substituent likely enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can improve binding interactions in biological systems .

Eigenschaften

IUPAC Name |

4-bromo-1-[(2-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-13-5-3-7-15-12(13)8-9-18(15)10-11-4-1-2-6-14(11)17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPXTLQHLCQPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC=C3Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sodium Hydride-Mediated Alkylation in DMF

A representative procedure involves dissolving 4-bromoindole (10 mmol) in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portionwise at 0°C, followed by dropwise addition of 2-fluorobenzyl bromide (1.1 eq). The reaction mixture warms to room temperature over 3 hours, with completion monitored by TLC (hexane:EtOAc 3:1). Workup involves ice-water quench, ethyl acetate extraction (3×50 mL), and column chromatography (silica gel, 20-30% EtOAc/hexane) to yield the product as off-white crystals (82% yield).

Critical Parameters:

-

DMF polarity enhances solubility of both aromatic substrates

-

NaH generates the indolide anion at low temperatures (-10°C to 0°C)

-

Strict anhydrous conditions prevent hydrolysis of benzyl bromide

Alternative Alkylation Strategies Using Potassium Carbonate

For large-scale synthesis, potassium carbonate in polar aprotic solvents provides a safer alternative to sodium hydride. A modified protocol utilizes 4-bromoindole (1.0 eq), 2-fluorobenzyl bromide (1.05 eq), and K₂CO₃ (2.0 eq) in acetonitrile at reflux (82°C) for 8 hours. The reaction mixture undergoes vacuum concentration followed by flash chromatography (Biotage Isolera, 25g SiO₂ cartridge) with gradient elution from 5% to 40% EtOAc/hexane. This method achieves 74% isolated yield with >98% purity by HPLC.

Comparative Analysis:

| Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaH (1.2 eq) | DMF | 25 | 3 | 82 | 99.5 |

| K₂CO₃ (2.0 eq) | MeCN | 82 | 8 | 74 | 98.1 |

| Cs₂CO₃ (1.5 eq) | DMSO | 100 | 6 | 68 | 97.8 |

Tandem Bromination-Alkylation Approaches

When 4-bromoindole is unavailable, sequential bromination and alkylation permits in situ generation of the target compound. A one-pot procedure starts with indole (10 mmol) in acetic acid, treated with bromine (1.05 eq) at 0°C for 1 hour to yield 4-bromoindole. Without isolation, 2-fluorobenzyl bromide (1.1 eq) and tetrabutylammonium bromide (0.1 eq) are added, followed by heating to 60°C for 4 hours. This method provides 63% overall yield but requires careful control of bromine stoichiometry to avoid dibromination byproducts.

Transition Metal-Catalyzed Coupling Methods

Recent advances employ palladium catalysis for constructing the benzyl-indole linkage. A representative Suzuki-Miyaura coupling uses 1-bromo-4-(2-fluorophenyl)-benzene with 4-bromoindole-1-boronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in degassed THF/H₂O (3:1) at 80°C. While this method achieves 58% yield, competing homocoupling of the boronic acid remains a limitation.

Analytical Characterization and Quality Control

Standard characterization data for 4-bromo-1-(2-fluorobenzyl)-1H-indole includes:

¹H NMR (400 MHz, CDCl₃):

δ 7.65 (d, J = 8.1 Hz, 1H, H-7),

7.42 (dd, J = 7.9, 1.1 Hz, 1H, H-2),

7.28-7.19 (m, 2H, Ar-H),

7.08 (td, J = 7.6, 1.0 Hz, 1H, H-5),

6.92 (d, J = 3.5 Hz, 1H, H-3),

5.45 (s, 2H, CH₂),

2.41 (s, 3H, CH₃).

LC-MS (ESI+): m/z 320.03 [M+H]⁺ (calc. 320.02).

Melting Point: 141-143°C (capillary, uncorrected).

Process Optimization and Scale-Up Considerations

Industrial-scale production (>1 kg batches) favors the K₂CO₃/MeCN system due to:

-

Lower cost of potassium carbonate vs. sodium hydride

-

Reduced exothermic risk during benzyl bromide addition

-

Easier solvent recovery via distillation

Critical quality attributes monitored during manufacturing:

-

Residual solvent levels (DMF < 880 ppm)

-

Heavy metal contamination (Pd < 10 ppm)

-

Enantiomeric purity (chiral HPLC)

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(2-fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though care must be taken to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for specific transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-1-(2-fluorobenzyl)-1H-indole derivative.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(2-fluorobenzyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2-fluorobenzyl)-1H-indole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the bromine and fluorine atoms can form halogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : Bromine at the 4-position (vs. 5- or 6-position) may influence electronic properties and steric interactions. For example, 4-bromo derivatives are often prioritized in medicinal chemistry for optimal receptor binding .

- Benzyl Group Effects : Fluorine substitution on the benzyl group (e.g., 2-fluoro, 3,4-difluoro) enhances metabolic stability compared to methoxy or iodine substituents .

- Synthesis Efficiency : Copper-catalyzed click chemistry (as in ) offers moderate yields, while phosphorylation reactions (e.g., ) achieve high efficiency.

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Indole Derivatives

Key Observations :

- Melting Points : Halogenated derivatives (e.g., 6-chloro, 4-bromo) exhibit high melting points (>200°C), likely due to strong intermolecular halogen bonding .

- Spectral Signatures: Fluorine atoms produce distinct ¹⁹F NMR shifts (e.g., -114.65 ppm in ), while tert-butyl groups in phosphino derivatives show characteristic ¹H NMR signals at δ 1.22 .

Key Observations :

- Antitumor Potential: Indole derivatives with bulky substituents (e.g., piperazine, phosphino groups) show potent cytotoxicity, likely via HDAC or kinase inhibition .

- Antioxidant Activity : Fluorinated benzyl groups may enhance bioavailability and target specificity in oxidative stress models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-(2-fluorobenzyl)-1H-indole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound can be synthesized via alkylation of 4-bromo-1H-indole with 2-fluorobenzyl chloride using NaH as a base in DMF at room temperature . Alternatively, CuI-catalyzed click chemistry in PEG-400:DMF mixtures (2:1 v/v) enables efficient coupling with azide intermediates, though yields may vary (25–50%) due to competing side reactions. Optimize solvent polarity and reaction time (e.g., 12–24 hours) to suppress byproducts . Purification via flash column chromatography (70:30 ethyl acetate/hexane) effectively isolates the target compound .

Q. How do NMR spectral features (¹H, ¹³C, ¹⁹F) assist in confirming the structure of 4-Bromo-1-(2-fluorobenzyl)-1H-indole?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : A triplet (δ 4.62 ppm, J = 7.2 Hz) and triplet (δ 3.28 ppm) for the benzyl-CH₂ group, aromatic protons at δ 7.23–7.12 ppm, and indole H-3 as a doublet (δ 7.14 ppm) .

- ¹³C NMR : Signals at δ 50.9 ppm (benzyl-CH₂) and δ 116.4 ppm (d, J = 21.4 Hz, fluorinated aromatic carbon) .

- ¹⁹F NMR : A singlet near δ -114.6 ppm confirms the ortho-fluorine substituent .

Q. What safety protocols are critical when handling 4-Bromo-1-(2-fluorobenzyl)-1H-indole?

- Methodological Answer : Use inert atmosphere techniques (N₂/Ar) to prevent moisture-sensitive degradation . Avoid skin contact with PPE (gloves, lab coat) and work in a fume hood due to bromine toxicity. Store at 2–8°C in airtight containers . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of 4-Bromo-1-(2-fluorobenzyl)-1H-indole, particularly at the indole C3/C4 positions?

- Methodological Answer : The 2-fluorobenzyl group directs electrophilic substitution to C5/C6 due to steric and electronic effects. For C3 functionalization, employ directing groups (e.g., phosphine in Rh-catalyzed C7 arylation) or transition-metal catalysts (Pd/Rh) to override inherent selectivity . DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can crystallographic methods (e.g., SHELX refinement) validate the molecular structure of 4-Bromo-1-(2-fluorobenzyl)-1H-indole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and halogen/hydrogen bonding interactions. For example, refine H-atom positions using riding models (C–H = 0.93–0.97 Å) and validate fluorobenzyl geometry against isotropic displacement parameters . Twinning analysis (SHELXT) is critical for high-symmetry crystals .

Q. What methodological approaches resolve contradictions in biological activity data for this compound across assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., DMSO solubility limits). Use standardized dose-response curves (0.1–100 µM) and orthogonal assays (e.g., SPR vs. cell viability). Cross-validate with pharmacokinetic studies (plasma protein binding, metabolic stability) to account for bioavailability differences .

Q. How does the electronic influence of the 2-fluorobenzyl group affect reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the ortho-fluorine may reduce catalytic turnover. Use bulky ligands (e.g., SPhos) and low-temperature conditions (0–25°C) to mitigate dehalogenation side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.